REACTION_SMILES
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[CH3:20][CH2:21][OH:22].[Cl-:18].[Fe:29].[NH2:1][c:2]1[s:3][cH:4][c:5]([CH2:7][S:8][c:9]2[cH:10][cH:11][c:12]([N+:15]([O-:16])=[O:17])[cH:13][cH:14]2)[n:6]1.[NH4+:19].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1.[OH2:23]>>[NH2:1][c:2]1[s:3][cH:4][c:5]([CH2:7][S:8][c:9]2[cH:10][cH:11][c:12]([NH2:15])[cH:13][cH:14]2)[n:6]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[Fe]
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Name
|
Nc1nc(CSc2ccc([N+](=O)[O-])cc2)cs1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1nc(CSc2ccc([N+](=O)[O-])cc2)cs1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc(SCc2csc(N)n2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |